1-(1-Methylcyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid

Fragment-based drug design Conformational restriction 1,2,3-Triazole scaffold

Specifically designed for medicinal chemistry programs probing N1 substituent effects. This 1,2,3-triazole-4-carboxylic acid fragment bears a sterically congested 1-methylcyclohexyl group with a quaternary sp³ carbon, offering unique conformational restriction and lipophilicity unavailable from cyclohexyl, 4-methylcyclohexyl, or cyclohexylmethyl analogs. The free carboxylic acid handle enables direct amide coupling for rapid library synthesis. Commercial availability at 97% purity fills a critical gap in the N1 substituent property space for FBDD and SAR exploration.

Molecular Formula C10H15N3O2
Molecular Weight 209.24 g/mol
Cat. No. B11786359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Methylcyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid
Molecular FormulaC10H15N3O2
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCC1(CCCCC1)N2C=C(N=N2)C(=O)O
InChIInChI=1S/C10H15N3O2/c1-10(5-3-2-4-6-10)13-7-8(9(14)15)11-12-13/h7H,2-6H2,1H3,(H,14,15)
InChIKeyQTNTWJZMEYFZFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Methylcyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1707576-49-5): A Structurally Distinct Triazole Fragment for Medicinal Chemistry Procurement


1-(1-Methylcyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1707576-49-5, molecular formula C10H15N3O2, MW 209.25) is a synthetic 1,2,3-triazole-4-carboxylic acid derivative bearing a 1-methylcyclohexyl substituent at the N1 position . This compound belongs to a therapeutically validated heterocyclic class that includes FDA-approved drugs and clinical candidates, with the 1,2,3-triazole-4-carboxylic acid motif serving as a key pharmacophore and versatile synthetic intermediate [1]. Unlike simpler N-alkyl or N-aryl triazole-4-carboxylic acids, the 1-methylcyclohexyl group introduces a quaternary sp³ carbon at the point of N1 attachment, conferring distinct conformational restriction and lipophilicity . The compound is commercially available at 97% purity and is positioned as a fragment-sized (MW < 250 Da) building block applicable to fragment-based drug discovery (FBDD), click chemistry elaboration, and medicinal chemistry scaffold exploration .

1-(1-Methylcyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid: Why N1 Substituent Architecture Prevents Direct Analog Substitution


The N1 substituent on the 1,2,3-triazole-4-carboxylic acid scaffold is a primary determinant of molecular properties critical for biological target engagement, including lipophilicity (LogP), aqueous solubility (LogS), conformational flexibility, and steric bulk [1]. Replacing the 1-methylcyclohexyl group with a simple cyclohexyl (CAS 1333542-85-0) eliminates the quaternary carbon center, altering the spatial orientation and rotational profile of the N1 substituent. Substitution with a 4-methylcyclohexyl positional isomer (CAS 1486983-05-4) or a cyclohexylmethyl analog (Hit2Lead 12100832) changes both the attachment geometry and the number of rotatable bonds, which directly affects binding pose, metabolic stability, and physicochemical parameters . The 1-methylcyclohexyl motif creates a sterically congested environment around the triazole N1 that is distinct from all common analogs, and the specific quaternary carbon architecture cannot be reproduced by any single-ring N-alkyl or N-aryl alternative without a matching synthetic effort [1].

1-(1-Methylcyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid: Quantified Differentiation Evidence Against Closest Analogs


Quaternary Carbon at N1: Conformational Restriction Differentiates the 1-Methylcyclohexyl Scaffold from All Cyclohexyl and Cyclohexylmethyl Analogs

The defining structural feature of 1-(1-methylcyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid is the quaternary sp³ carbon at the N1 attachment point (the 1-position of the cyclohexyl ring), created by the geminal methyl and cyclohexyl groups. This architecture results in a compound that is a constitutional isomer of, yet conformationally distinct from, 1-(4-methylcyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1486983-05-4), which bears the methyl group at the 4-position of the cyclohexyl ring . The quaternary center eliminates conformational freedom at the N1–cyclohexyl junction, precluding ring-flipping dynamics that are possible in the 4-methylcyclohexyl isomer. Compared to 1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1333542-85-0), which lacks the methyl substituent entirely, the target compound presents a sterically bulkier and more lipophilic N1 environment, with an additional 14 Da molecular weight (209.25 vs. 195.22) and a predicted LogP increase attributable to the extra methyl group [1].

Fragment-based drug design Conformational restriction 1,2,3-Triazole scaffold

Physicochemical Property Gradient: Cyclohexylmethyl Analog Provides Best Available LogP and Solubility Comparator

Although directly measured LogP and LogS values for the target compound are not publicly available, a property gradient can be established using the closest commercially available analog with reported data: 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carboxylic acid (Hit2Lead ID 12100832), which shares the same molecular formula (C10H15N3O2, MW 209) and differs only in the connectivity of the cyclohexyl ring to the triazole N1 (methylene spacer vs. direct quaternary attachment). This analog has a measured LogP of 1.88 and LogSW of -2.33 . In contrast, 1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid (Hit2Lead ID 38104515) has LogP of 1.35 and LogSW of -1.78 . The target compound, with its 1-methylcyclohexyl substituent, is predicted to occupy an intermediate or slightly elevated lipophilicity position relative to these two comparators based on the additional methyl carbon and the absence of a flexible methylene linker. The tPSA is conserved at 68.0 Ų across all three compounds, confirming that lipophilicity differences arise exclusively from the N1 hydrocarbon substituent .

Lipophilicity LogP Aqueous solubility Physicochemical profiling

Rotatable Bond Count as a Differentiator: Target Compound Occupies an Intermediate Conformational Flexibility Regime

The number of rotatable bonds is a critical determinant of ligand binding entropy and oral bioavailability. The target compound is predicted to have 2 rotatable bonds (the carboxylic acid C–C bond connecting to the triazole ring plus the N1–cyclohexyl bond), identical to the 1-cyclohexyl analog (2 rotatable bonds) . In contrast, the 1-(cyclohexylmethyl) analog (Hit2Lead 12100832) introduces a third rotatable bond via the methylene spacer, increasing conformational entropy . This means the target compound achieves enhanced steric bulk and lipophilicity (from the 1-methylcyclohexyl group) relative to the 1-cyclohexyl analog without incurring the entropic penalty of an additional rotatable bond, a profile that is not simultaneously achievable with either the 1-cyclohexyl or 1-cyclohexylmethyl alternatives.

Conformational flexibility Rotatable bonds Ligand efficiency Drug-likeness

Patent-Backed Scalable Synthesis: The Target Compound Falls Within the Scope of an Industrialized 1-Substituted Triazole-4-Carboxylic Acid Manufacturing Method

US Patent 10,487,063 (assigned to ABA Chemicals Shanghai) discloses a preparative method for 1-substituted-1H-1,2,3-triazole-4-carboxylic acids, explicitly encompassing compounds where the N1 substituent R can be 'naphthenic base' or 'naphthenic based alkyl,' a definition that includes 1-methylcyclohexyl [1]. The patented process, proceeding via Grignard-mediated sequential debromination and CO₂ quench of 1-substituted-4,5-dibromo-1H-1,2,3-triazole intermediates, is described as suitable for industrialized production with simple operation and high yield [1]. In contrast, the prior art method (WO2008016192) for 1-methyl-1H-1,2,3-triazole-4-carboxylic acid relied on expensive propiolic acid ethyl ester and toxic/explosive sodium azide, a route unsuitable for scale-up [1]. This patent coverage reduces supply chain risk for programs requiring multi-gram to kilogram quantities of the 1-methylcyclohexyl derivative.

Scalable synthesis Process chemistry Click chemistry Triazole manufacturing

Fragment-Based Drug Discovery Positioning: 1,2,3-Triazole-4-Carboxylic Acids Are Validated FBDD Starting Points with NCI60 Antiproliferative Activity

A 2021 study by Pokhodylo and Matiychuk established that 1,2,3-triazole-4-carboxylic acids, as a compound class, exhibit measurable antiproliferative activity when screened across the NCI60 human tumor cell line panel (9 cancer types) [1]. The study explicitly positions these carboxylic acids as 'key fragments and precursors' for antitumor 1,2,3-triazole-4-carboxamides within a fragment-based drug discovery (FBDD) framework [1]. While the specific 1-(1-methylcyclohexyl) derivative was not among the compounds tested in that study, the structure–activity relationships derived therein indicate that the N1 substituent modulates antiproliferative potency, and the carboxylic acid group serves as a synthetic handle for amide coupling to generate elaborated carboxamide libraries [1]. The target compound, with its fragment-appropriate MW (209.25 Da < 250 Da cutoff), fits the FBDD paradigm and extends the accessible N1 substituent space beyond what was explored in the published NCI60 screen, which focused primarily on aryl and simple alkyl N1 substituents [1].

Fragment-based drug discovery Antiproliferative activity NCI60 panel Triazole fragments

1-(1-Methylcyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid: Prioritized Research and Industrial Application Scenarios


Fragment-Based Drug Discovery (FBDD) Library Design: Expanding N1 Steric and Lipophilic Diversity

In FBDD campaigns where the 1,2,3-triazole-4-carboxylic acid scaffold has been identified as a hit or privileged fragment, the 1-methylcyclohexyl derivative provides a unique combination of steric bulk and conformational restriction (2 rotatable bonds, quaternary N1 carbon) that is not available from the cyclohexyl, 4-methylcyclohexyl, or cyclohexylmethyl analogs. As established by Pokhodylo and Matiychuk (2021), 1,2,3-triazole-4-carboxylic acids are validated antiproliferative fragments amenable to NCI60 screening and subsequent carboxamide elaboration [1]. Procurement of this compound fills a gap in the N1 substituent property space, particularly for programs seeking to probe the effect of a quaternary cycloalkyl attachment on target binding, selectivity, and physicochemical properties. The carboxylic acid handle enables direct amide coupling for focused library synthesis.

Physicochemical Property Optimization: Accessing a Distinct LogP–Solubility Coordinate

The 1-methylcyclohexyl substituent is predicted to confer a LogP intermediate between that of the 1-cyclohexyl analog (LogP 1.35) and the 1-cyclohexylmethyl analog (LogP 1.88), while maintaining tPSA at 68.0 Ų and the rotatable bond count at 2 . This property profile is attractive for lead optimization programs where balancing lipophilicity-driven potency gains against solubility and metabolic stability liabilities is critical. The compound offers a differentiated physicochemical coordinate that cannot be achieved with the commercially available 1-cyclohexyl or 1-cyclohexylmethyl alternatives, making it a strategic procurement choice for multiparameter optimization campaigns.

Scalable Synthetic Intermediate for 1,2,3-Triazole-4-Carboxamide Libraries

The target compound falls within the scope of US Patent 10,487,063, which describes an industrialized process for 1-substituted-1H-1,2,3-triazole-4-carboxylic acids via Grignard-mediated chemistry [2]. This patent coverage, combined with the compound's commercial availability at 97% purity, supports its use as a scalable synthetic intermediate for generating 1,2,3-triazole-4-carboxamide libraries. The carboxylic acid can be activated (e.g., as an acid chloride, mixed anhydride, or via HATU/DCC coupling) and condensed with diverse amine building blocks to produce screening collections. This workflow mirrors the FBDD elaboration strategy validated by Pokhodylo and Matiychuk, where triazole-4-carboxylic acid fragments are converted to carboxamides for enhanced antiproliferative activity [1].

LPA Receptor Antagonist or Glycolate Oxidase Inhibitor Scaffold Exploration

The 1,2,3-triazole-4-carboxylic acid chemotype has been claimed in patent families targeting lysophosphatidic acid (LPA) receptors (Bristol-Myers Squibb, US 10,662,172) and glycolate oxidase (Cantero Therapeutics, EP 4,087,836) [3][4]. While the specific 1-methylcyclohexyl derivative is not explicitly exemplified in these patents, its structural features—a cyclohexyl-containing N1 substituent with a carboxylic acid at the 4-position—align with the general Markush structures. For industrial research groups exploring these therapeutic areas, the compound represents a commercially accessible tool for probing structure–activity relationships around the N1 cycloalkyl motif without requiring de novo synthesis.

Quote Request

Request a Quote for 1-(1-Methylcyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.